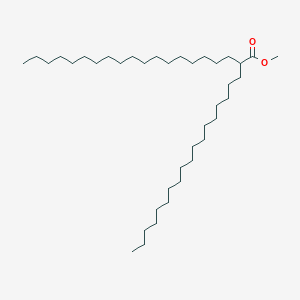

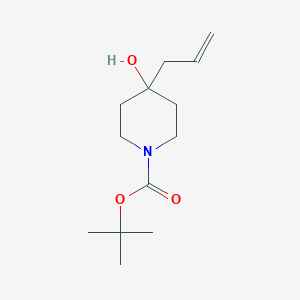

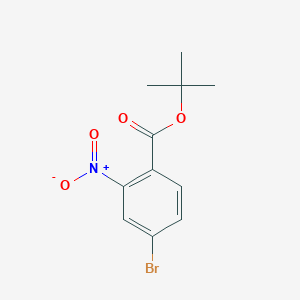

![molecular formula C11H17N3O2 B153436 tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 345311-03-7](/img/structure/B153436.png)

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

概要

説明

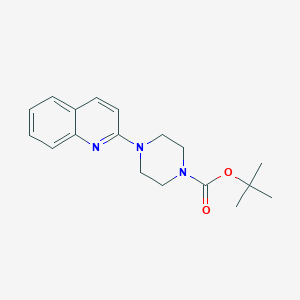

The compound tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a derivative of imidazo[1,2-a]pyrazine, which is a bicyclic heteroaromatic compound consisting of fused imidazole and pyrazine rings. This class of compounds is of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through flash vacuum thermolysis (FVT) of tert-butylimines of pyrazine-2-carbaldehydes, as demonstrated in the formation of 3-methyl-imidazo[1,5-a]pyrazine with excellent yields from monocyclic imines . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, which is a precursor for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when carried out with NaOH in EtOH .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives is characterized by the presence of a tert-butyl group, which can influence the steric and electronic properties of the molecule. The conformational analysis of related compounds, such as tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates, has been studied using NMR spectroscopy, revealing information about the conformational equilibrium .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions, including acylation, nitration, and cyclization. For instance, acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of isomeric pyrazoles . Nitration of 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones has been achieved with HNO3/H2SO4, and the structures of the products were confirmed by various spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate and related compounds are influenced by their molecular structure. The presence of the tert-butyl group can affect the solubility, boiling point, and stability of the compound. The electronic properties, such as UV-photoelectron spectroscopy, have been used to characterize the thermolysis products of related compounds . The chemical reactivity, including regioselectivity and the influence of reaction media, has been studied for the synthesis of various derivatives .

科学的研究の応用

Microwave-Assisted Preparation in Chemistry

The tert-butyl group, as seen in tert-butyl isocyanide, is utilized in the microwave-assisted preparation of various compounds. In one study, tert-butyl amides underwent cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones in glacial acetic acid under microwave irradiation. This showcases the use of tert-butyl groups in facilitating neighboring-group-assisted cleavage of tert-butyl amides, demonstrating their utility in chemical syntheses (Nikulnikov et al., 2009).

Biological Activity Studies

In biological research, tert-butyl groups have been included in the study of compounds for their bioactivity. For instance, the synthesis and evaluation of substituted pyrazinecarboxamides, including 5-tert-butylpyrazine-2-carboxylic acid derivatives, were conducted to assess their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This research contributes to understanding the structure-activity relationships in drug discovery (Doležal et al., 2006).

Chemical Synthesis and Reactivity Studies

Various studies have focused on the synthesis and reactivity of tert-butyl-substituted compounds. For instance, the generation of 5-oxy-2,3-dihydroimidazo[1,2-a]pyrazin-3-ones from tert-butyl-substituted precursors has been explored, providing insights into the mechanisms of chemical reactions and intermediate formation in organic synthesis (Teranishi et al., 1997). Additionally, studies on the reactivity of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazine derivatives contribute to the understanding of chemical reactivity and potential applications in pharmaceutical chemistry (Mironovich & Shcherbinin, 2014).

Exploration of Dipeptoid Diversity

Research involving tert-butyl-substituted compounds has also led to increased dipeptoid diversity. The Ugi reaction, involving tert-butyl isocyanide and subsequent cyclization, was used to access a greater diversity of Ugi-type dipeptoids. This signifies the role of tert-butyl groups in expanding the scope of compound libraries for various applications (Krasavin & Nikulnikov, 2012).

Development of Novel Compounds and Methods

The tert-butyl group has been pivotal in the development of new chemical compounds and synthetic methods. For example, the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids involved acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to novel pyrazoles. This illustrates how tert-butyl groups are instrumental in creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Iminov et al., 2015).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHIKONIOJKMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C=CN=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620730 | |

| Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |

CAS RN |

345311-03-7 | |

| Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

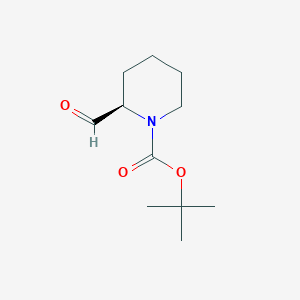

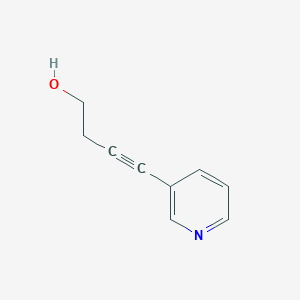

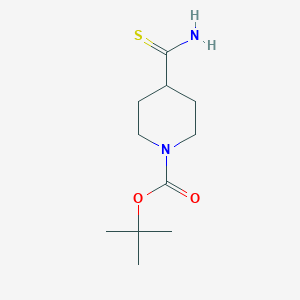

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)